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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

An In-depth Technical Guide to RG7167: IUPAC Name, Synonyms, and Core Scientific Data

Introduction

RG7167, also known by its synonyms CH4987655 and RO4987655, is a potent and highly
selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase
(MEK) 1 and 2.[1][2] As an allosteric inhibitor, RG7167 binds to a site distinct from the ATP-
binding pocket, offering a high degree of specificity.[3][4] This technical guide provides a
comprehensive overview of RG7167, including its chemical identity, mechanism of action, key
experimental data, and associated protocols, intended for researchers, scientists, and drug
development professionals.

Chemical Identity

o |[UPAC Name:N-(2-hydroxyethoxy)-4,5-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-[(3-oxo-
1,2-oxazinan-2-yl)methyllbenzamide

e Synonyms: RG7167, CH4987655, RO-4987655, R7167, CIF - Chugai[5][6]
e Chemical Class: Benzamide, 3-ring heterocyclic compound[5]

Mechanism of Action and Signaling Pathway

RG7167 is a non-ATP-competitive inhibitor of MEK1 and MEKZ2, the dual-specificity protein
kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This
pathway is a critical regulator of cell proliferation, differentiation, and survival, and its
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constitutive activation due to mutations in genes such as BRAF and RAS is a hallmark of many
human cancers.[1]

By inhibiting MEK, RG7167 prevents the phosphorylation and activation of extracellular signal-
regulated kinase (ERK) 1 and 2.[1] This blockade of downstream signaling leads to the
inhibition of tumor cell growth.[2]
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Caption: Simplified MAPK signaling pathway illustrating the inhibitory action of RG7167 on
MEK1/2.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of RG7167.

Table 1: Pharmacokinetic Parameters of RG7167 in

Healthy Volunteers (Single Oral Dose)[2]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL) t1/2 (h)
0.5 189+44 ~1 288+ 71 ~25
1 37.8+3.4 ~1 586 + 82 ~25
2 75.6+17.4 ~1 1170 £ 211 ~25
3 113+ 21 ~1 1750 £ 245 ~25
4 151 +£28 ~1 2340 + 328 ~25
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Data are presented as mean + SD.

Table 2: Pharmacodynamic Effect of RG7167 on pERK
Inhibition in Healthv Vol Single Oral T 2]

Dose (mg) Maximum pERK Inhibition (%)
0.5 >50
1 >70
2 >80
3 >80
4 >80

Table 3: Clinical Efficacy of RG7167 in a Phase |

Expansion Study[7][8]

Tumor Type (Mutation) Number of Patients Partial Response Rate (%)
Melanoma (BRAF-mutant) 18 24

Melanoma (BRAF wild-type) 23 20

NSCLC (KRAS-mutant) 24 11

Colorectal Cancer (KRAS- 30 0

mutant)

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Pharmacodynamic Analysis of pERK Inhibition in
Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on the methodology described in a study with healthy volunteers.[2]

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/15/23/7368/74671/The-Safety-Tolerability-Pharmacokinetics-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Collection

Collect ~2 mL blood
in potassium EDTA tubes

Ex Vivo Stimulation

Stimulate with Phorbol 12-Myristate 13-Acetate (PMA)
to activate the MAPK pathway

An%ysis

Measure pERK levels
using FACS analysis

Click to download full resolution via product page

Caption: Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.

Methodology:

» Blood Sample Collection: Approximately 2 mL of blood was collected from subjects at
various time points post-dose into potassium EDTA vacutainers.[2]

o Ex Vivo Stimulation: To activate the MAPK pathway in the blood cells, samples were
stimulated with phorbol 12-myristate 13-acetate (PMA), as basal pERK levels in normal
surrogate tissues are expected to be low.[2]

» pERK Measurement: The levels of phosphorylated ERK (pERK) were measured using a flow
cytometry (FACS)-based assay.[7]

Pharmacokinetic Analysis

This protocol is based on the methodology described in a study with healthy volunteers.[2]

Methodology:
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o Sample Collection: Blood samples (4 mL) were collected in potassium EDTA vacutainers at
specified time points up to 72 hours post-dose. Urine samples were also collected.[2]

e Sample Processing: Plasma was separated from the blood samples.[2]

» Concentration Determination: The concentrations of RG7167 in plasma and urine were
determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS)
method.[2]

Conclusion

RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated clinical
activity in certain cancers with RAS/RAF pathway mutations.[8][9] The provided data on its
chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics offer a
solid foundation for further research and development. The experimental protocols outlined
serve as a guide for reproducing and building upon these key findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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